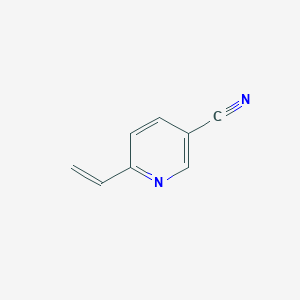

6-vinylnicotinonitrile

描述

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. wikipedia.org Among these, nitrogen-containing heterocycles are of paramount importance, forming the structural core of a vast number of natural products, pharmaceuticals, and functional materials. msesupplies.comboyer-research.com The pyridine (B92270) ring, a six-membered aromatic heterocycle isoelectronic with benzene (B151609), is a particularly privileged scaffold in medicinal chemistry and materials science. boyer-research.comgla.ac.uk

6-Vinylnicotinonitrile, also known as 6-ethenylpyridine-3-carbonitrile, belongs to this critical class of compounds. It is a derivative of pyridine, featuring two key functional groups: a nitrile (-C≡N) at the 3-position and a vinyl (-CH=CH₂) group at the 6-position. The nicotinonitrile (or 3-cyanopyridine) framework itself is a significant structural motif found in numerous biologically active molecules. ekb.eg The presence of the vinyl group adds another layer of chemical reactivity, making this compound a valuable building block in organic synthesis.

The synthesis of this compound is often achieved through modern cross-coupling reactions, which are fundamental transformations in contemporary organic chemistry. Common methods include the Suzuki coupling, where 6-bromonicotinonitrile is reacted with a vinylboron reagent like 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. google.com Another approach is the Stille coupling, which utilizes the reaction of 6-chloronicotinonitrile with an organotin reagent such as tributyl(vinyl)stannane, also catalyzed by a palladium complex. google.com These methods provide efficient access to this functionalized heterocyclic compound.

Broader Significance of Vinyl-Substituted Nitrogen Heterocycles

Vinyl-substituted nitrogen heterocycles, such as this compound, represent a class of compounds with considerable utility in both materials science and medicinal chemistry. The vinyl group is a versatile functional handle that can participate in a variety of chemical transformations.

One of the most significant applications of vinyl-substituted heterocycles is in polymer science. Compounds like 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050) are readily polymerized to create homopolymers and copolymers with tailored properties. wikipedia.orgsigmaaldrich.com These polymers find use in a range of applications, from tire-cord binders to specialized coatings and drug delivery systems. wikipedia.orgsigmaaldrich.comsolubilityofthings.com For instance, vinyl-substituted imidazoles can be used to form reversible oxygen-binding polymer membranes. openmedicinalchemistryjournal.com The vinyl group on this compound provides a site for polymerization, opening possibilities for the creation of novel functional polymers.

In medicinal chemistry, the vinyl group of vinyl-substituted pyridines and related heterocycles acts as a Michael acceptor. This reactivity is harnessed in the design of targeted covalent inhibitors, a strategy where a drug molecule forms a permanent covalent bond with its biological target, often a cysteine residue in a protein. thieme-connect.com This approach can lead to drugs with increased potency and duration of action. Vinylpyridines have been explored as covalent "warheads" for inhibiting enzymes like EGFR (epidermal growth factor receptor), which is implicated in cancer. thieme-connect.com The electrophilic nature of the vinyl group in this compound makes it a potential candidate for similar applications in drug discovery.

Furthermore, the vinyl group is a key precursor for synthesizing more complex molecular architectures. It can undergo a wide array of reactions, including additions, cycloadditions, and further cross-coupling reactions, allowing chemists to elaborate the structure and build molecular complexity. thieme-connect.de This makes vinyl-substituted heterocycles like this compound valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.org

Historical Development of Nicotinonitrile Chemistry

The study of nicotinonitrile and its derivatives has a rich history rooted in the broader development of pyridine chemistry. Early synthetic work focused on creating the fundamental nicotinonitrile scaffold. One of the classical methods for preparing nicotinonitrile involves the dehydration of nicotinamide (B372718) (the amide derivative of nicotinic acid, or vitamin B3). orgsyn.org This transformation was historically achieved using strong dehydrating agents like phosphorus pentoxide. orgsyn.org

Another established route, reflecting early methods in aromatic chemistry, is the reaction of a halogenated pyridine with a cyanide source. Specifically, nicotinonitrile was prepared from 3-bromopyridine (B30812) by reaction with cuprous cyanide. orgsyn.orggoogle.com This type of reaction, known as a Rosenmund-von Braun reaction, has been a long-standing method for introducing nitrile groups onto aromatic rings.

Further historical synthetic strategies include the preparation from 3-pyridinesulfonic acid by fusing its sodium salt with sodium cyanide. orgsyn.org The ammoxidation of 3-methylpyridine (B133936) (β-picoline), where a mixture of the picoline and ammonia (B1221849) is passed over a catalyst at high temperature in the presence of oxygen, has also become a major industrial process for producing nicotinonitrile. wikipedia.org This method is significant as it provides a direct and atom-economical route from a readily available starting material. wikipedia.org These foundational methods laid the groundwork for the synthesis of more complex derivatives like this compound, which now relies on more recently developed catalytic cross-coupling technologies.

Structure

3D Structure

属性

IUPAC Name |

6-ethenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-8-4-3-7(5-9)6-10-8/h2-4,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWDVFPJEWHTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597682 | |

| Record name | 6-Ethenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16173-99-2 | |

| Record name | 6-Ethenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Vinylnicotinonitrile and Its Analogs

Transition Metal-Catalyzed Cross-Coupling Strategies

The introduction of a vinyl group onto the pyridine (B92270) ring of nicotinonitrile is efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a direct and powerful approach for forming the key carbon-carbon bond.

Palladium-Catalyzed Approaches (e.g., Stille, Suzuki-Miyaura, Heck Reactions)

Palladium catalysis is a cornerstone of modern organic synthesis, providing robust and versatile methods for creating C-C bonds. nih.gov The synthesis of 6-vinylnicotinonitrile is readily accomplished using several palladium-catalyzed techniques, starting from a halogenated nicotinonitrile precursor.

The Stille coupling reaction, which pairs an organotin compound with an organic halide, is a well-established method for this transformation. wikipedia.orgorganic-chemistry.org A specific protocol for the synthesis of this compound involves the reaction of 6-chloronicotinonitrile with tributylvinylstannane. google.com The reaction is catalyzed by a palladium(0) complex, typically generated in situ, and proceeds in a suitable solvent like toluene (B28343) under reflux conditions. google.com The choice of catalyst and ligands is crucial for achieving high yields and selectivity. wikipedia.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the vinylated product. wikipedia.org

Table 1: Stille Coupling for the Synthesis of this compound google.com

| Electrophile | Nucleophile | Catalyst | Ligand | Solvent | Conditions |

|---|---|---|---|---|---|

| 6-Chloronicotinonitrile | Tributylvinylstannane | Pd(PPh₃)₄ | PPh₃ | Toluene | Reflux, 3 hours |

The Suzuki-Miyaura coupling offers a popular and often more environmentally benign alternative to the Stille reaction, utilizing an organoboron reagent instead of an organostannane. libretexts.orgmdpi.com The synthesis of this compound has been successfully demonstrated using this method by coupling 6-bromonicotinonitrile with a vinylboronic acid pinacol (B44631) ester (4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane). google.com This reaction is typically carried out in a mixed solvent system, such as dioxane and water, in the presence of a base and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. google.comnih.gov The base is essential for the activation of the organoboron compound, facilitating the transmetalation step in the catalytic cycle. researchgate.net

Table 2: Suzuki-Miyaura Coupling for the Synthesis of this compound google.com

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Conditions |

|---|---|---|---|---|---|

| 6-Bromonicotinonitrile | 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane | Pd(PPh₃)₄ | Sodium Carbonate | Dioxane/Water (4:1) | Argon purge, heating |

The Heck reaction represents another powerful palladium-catalyzed method for vinylation, directly coupling an aryl halide with an alkene. wikipedia.orgmdpi.comorganic-chemistry.org In a potential synthesis of this compound, a 6-halonicotinonitrile (e.g., 6-bromo- or 6-iodonicotinonitrile) could be reacted with ethylene (B1197577) gas in the presence of a palladium catalyst and a base. rug.nl The reaction mechanism involves the oxidative addition of the aryl halide to palladium, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the vinyl-substituted product. libretexts.org While a direct documented synthesis of this compound using the Heck reaction with ethylene is not specified in the provided context, the reaction of 5-vinylnicotinonitrile (B8784711) with an aryl bromide in a Heck-type fashion to form a stilbene (B7821643) derivative has been reported, demonstrating the viability of the nicotinonitrile scaffold in such couplings. nih.gov

Nickel-Catalyzed Methodologies

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts can facilitate the vinylation of aryl halides and have been employed in enantioselective vinylation reactions. rsc.orgresearchgate.net For the synthesis of this compound, a nickel-catalyzed coupling of 6-chloronicotinonitrile with a suitable vinylating agent, such as a vinyl Grignard reagent or a vinylboronic acid, represents a viable strategy. nih.gov The success of these reactions often relies on the selection of appropriate ligands to stabilize the nickel catalyst and promote the desired reactivity. rsc.org For instance, Ni-catalyzed Stille couplings have been developed that utilize an imidazole (B134444) ligand and can proceed via C-N bond cleavage of quaternary ammonium (B1175870) salts. nih.gov While specific examples for the direct synthesis of this compound using nickel catalysis are less common in the literature than palladium-based methods, the principles of nickel-catalyzed cross-coupling are well-established and applicable. researchgate.netnih.gov

Other Transition Metal-Mediated Syntheses

While palladium and nickel are the most common catalysts for the synthesis of vinylarenes, other transition metals can also mediate such transformations. For instance, copper salts are sometimes used as co-catalysts or accelerants in Stille couplings, which can be particularly beneficial for sterically hindered substrates. caltech.edu The addition of cuprous chloride (CuCl) can facilitate the transmetalation step, leading to improved yields and milder reaction conditions. caltech.edu Although not a standalone catalytic system for this specific transformation in the provided context, the role of copper highlights the potential for multimetallic systems in optimizing the synthesis of compounds like this compound.

Functionalization of Precursor Nicotinonitrile Scaffolds

An alternative approach to synthesizing this compound involves the modification of a pre-existing nicotinonitrile molecule. This can be achieved by either introducing the vinyl group regioselectively or by transforming the nitrile group of a vinyl-containing precursor.

Regioselective Vinyl Group Introduction

The palladium-catalyzed Suzuki-Miyaura and Stille reactions discussed previously are prime examples of regioselective vinyl group introduction. google.comgoogle.com These methods allow for the precise installation of a vinyl group at the 6-position of the pyridine ring by starting with a 6-halonicotinonitrile. The halogen atom (chloro or bromo) acts as a handle for the cross-coupling reaction, directing the vinyl group to the desired location. google.comgoogle.com Another approach involves the regioselective deprotonation of a pyridine ring followed by functionalization, which has been demonstrated for nicotine (B1678760) derivatives at the C-2 and C-6 positions, suggesting a potential, though less direct, route for introducing a vinyl or a precursor group onto the nicotinonitrile scaffold. researchgate.net

Transformations Involving the Nitrile Moiety

The nitrile group of nicotinonitrile derivatives is a versatile functional group that can be converted into various other moieties. ekb.egontosight.ai This allows for the synthesis of a wide range of this compound analogs. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. It can also participate in cyclization reactions to form fused heterocyclic systems. ekb.egrsc.org For instance, the reaction of a nicotinonitrile derivative with hydrazine (B178648) hydrate (B1144303) can lead to the formation of acetohydrazide derivatives. ekb.eg Furthermore, the nitrile group can be used to construct fused ring systems, such as thieno[2,3-b]pyridines or pyrimidothieno[2,3-b] google.comekb.egnaphthyridines, through intramolecular cyclization or condensation reactions. researchgate.net A reported synthesis of a tetrazole-containing derivative from (E)-5-(4-bromo-2,6-dimethylstyryl)nicotinonitrile using sodium azide (B81097) and ammonium chloride demonstrates a direct transformation of the nitrile group into a bioisosterically important heterocycle. nih.gov

Modifications of the Pyridine Ring System

The reactivity of the pyridine ring in this compound allows for various modifications, leading to a diverse range of analogs. The presence of the electron-withdrawing nitrile group and the vinyl substituent influences the regioselectivity of these transformations. A key strategy for introducing diversity is through the use of halogenated precursors, which serve as versatile handles for cross-coupling reactions.

One notable precursor is 5-chloro-6-vinylnicotinonitrile. Its synthesis starts from 2-bromo-3-chloro-5-cyanopyridine. scholaris.ca This halogenated intermediate is primed for palladium-catalyzed reactions, enabling the introduction of various substituents onto the pyridine core. For instance, in a multi-component domino reaction, the chlorine atom at the 5-position of 5-chloro-6-vinylnicotinonitrile is readily displaced in a C-N bond-forming reaction, demonstrating the utility of this halogenated analog in constructing more complex heterocyclic systems. scholaris.ca

Another potential modification of the pyridine ring is nitration. While direct nitration of this compound is not widely reported, methods developed for other pyridine derivatives could be applicable. For example, the nitration of pyridones using reagents like tert-butyl nitrite (B80452) offers a potential route to introduce a nitro group onto the ring system, which can then be further transformed into other functional groups like amines. rsc.org Traditional aromatic nitration with nitric acid can be harsh and lead to low yields with pyridine rings. uiowa.eduwikipedia.orgyoutube.com

Furthermore, direct C-H functionalization of the pyridine ring represents an atom-economical approach to introduce new bonds. researchgate.net While specific applications to this compound are still emerging, the broader field of pyridine C-H functionalization suggests that techniques involving photoredox catalysis could enable the introduction of alkyl or aryl groups at various positions on the ring. acs.orgnih.govacs.org

Table 1: Key Intermediates and Reactions for Pyridine Ring Modification

| Precursor | Reagents and Conditions | Product | Reaction Type | Reference |

| 2-bromo-3-chloro-5-cyanopyridine | K₂CO₃, Pd(PPh₃)₄, DME/H₂O, vinylboronic acid pinacol ester, reflux | 5-chloro-6-vinylnicotinonitrile | Suzuki Coupling | scholaris.ca |

| 5-chloro-6-vinylnicotinonitrile | 2-chlorophenylboronic acid, p-toluidine, Pd catalyst | Aza-dibenzazepine derivative | Domino Reaction (C-N Coupling) | scholaris.ca |

| Pyridone derivative | tert-butyl nitrite, MeCN, 65 °C | Nitrated pyridone | Nitration | rsc.org |

Novel Synthetic Routes and Reaction Cascades

A notable example is a three-component, three-catalyst domino reaction that furnishes aza-dibenzazepines starting from 5-chloro-6-vinylnicotinonitrile. scholaris.ca This reaction sequence involves a time-resolved strategy where the product of one catalytic cycle becomes the substrate for the next, all within the same reaction vessel. This approach avoids the isolation of intermediates, saving time and resources.

Another interesting reaction cascade starts from a structural analog, 4-methyl-5-vinylnicotinonitrile. Condensation of this compound with ethyl oxalate, followed by acid hydrolysis, leads to the formation of a pyrano[4,3-c]pyridine derivative. researchgate.net This intermediate can then undergo further transformations. For instance, heating in wet dimethylformamide can yield gentianine, an alkaloid. researchgate.net This demonstrates how a vinylnicotinonitrile core can be elaborated into more complex, biologically relevant scaffolds through a series of orchestrated reactions.

Table 2: Examples of Reaction Cascades Involving Vinylnicotinonitrile Analogs

| Starting Material | Key Reagents | Major Product(s) | Cascade Type | Reference |

| 5-chloro-6-vinylnicotinonitrile | 2-aminophenylboronic acid pinacol ester, aryl halide, Pd and Rh catalysts | Aza-dibenzazepine | Multi-catalyst Domino Reaction | scholaris.ca |

| 4-methyl-5-vinylnicotinonitrile | Ethyl oxalate, acid hydrolysis | 3-Ethoxycarbonyl-1-oxo-5-vinylpyrano[4,3-c]pyridine | Condensation/Cyclization | researchgate.net |

| 4-methyl-5-vinylnicotinonitrile | Ethyl formate | 3,4-Dehydrogentianine | Condensation | researchgate.net |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of safer reagents, reducing waste, and improving energy efficiency.

In the context of modifying the pyridine ring of nicotinonitrile derivatives, a sustainable approach to nitration has been explored. Traditional nitration often employs a hazardous mixture of concentrated nitric and sulfuric acids. wikipedia.orgyoutube.com A greener alternative involves the use of a solid nitrating agent, such as a poly(4-vinylpyridine)-nitrating mixture complex (PVP-NM). rsc.org This solid-supported reagent is safer to handle and can be used for the nitration of both activated and deactivated aromatic rings under milder conditions, potentially reducing the environmental footprint of such transformations. rsc.org While its direct application to this compound has not been documented, it represents a promising green alternative for the synthesis of nitrated analogs.

The development of catalytic C-H functionalization reactions, as mentioned previously, also aligns with the principles of green chemistry. researchgate.net By directly converting C-H bonds to C-C or C-heteroatom bonds, these methods can reduce the number of synthetic steps and the generation of stoichiometric byproducts often associated with classical cross-coupling reactions that require pre-functionalized starting materials.

Table 3: Green Chemistry Approaches in Pyridine Functionalization

| Transformation | Conventional Method | Green Alternative | Advantages of Green Alternative | Reference |

| Aromatic Nitration | Concentrated HNO₃/H₂SO₄ | Poly(4-vinylpyridine)-nitrating mixture complex (PVP-NM) | Solid, safer to handle, milder reaction conditions, reduced acid waste. | rsc.org |

| Ring Functionalization | Cross-coupling with pre-halogenated pyridines | Direct C-H Functionalization | Atom economy, fewer synthetic steps, reduced waste. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 6 Vinylnicotinonitrile

Reactivity of the Vinyl Moiety

The vinyl group of 6-vinylnicotinonitrile is an electron-rich π-system, making it susceptible to a variety of reactions, including cycloadditions, polymerization, radical reactions, and hydration/hydrogenation processes.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2], [3+2])

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The vinyl group in this compound can act as a dienophile or a dipolarophile in these transformations.

The Diels-Alder reaction , a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. google.comopenstax.org In this reaction, a conjugated diene reacts with a dienophile. This compound can serve as the dienophile, reacting with various dienes to yield substituted cyclohexene (B86901) derivatives. The reaction is typically thermally promoted and proceeds in a single, concerted step through a cyclic transition state. openstax.org The presence of the electron-withdrawing nitrile group can influence the reactivity of the vinyl dienophile. While unactivated nitriles are generally poor dienophiles, the vinyl group's conjugation with the pyridine (B92270) ring can modulate its electronic properties. mit.edu Conversely, the retro-Diels-Alder reaction, the reverse process, can occur at high temperatures, breaking down a cyclohexene ring into a diene and a dienophile. wikipedia.org

[2+2] Cycloaddition reactions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. beilstein-journals.orgresearchgate.net These reactions are often initiated photochemically, as thermal [2+2] cycloadditions are typically forbidden by the Woodward-Hoffmann rules. researchgate.net For a successful topochemical [2+2] cycloaddition in the solid state, the distance between the centers of the double bonds of reacting molecules must be less than 4.2 Å, and the double bonds should be coplanar and parallel. beilstein-journals.org Ketenes are an exception and can undergo thermal [2+2] cycloadditions. libretexts.org

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are used to synthesize five-membered heterocyclic rings. libretexts.orgnih.gov In this reaction, a 1,3-dipole reacts with a dipolarophile, which in this case would be the vinyl group of this compound. nih.gov This type of reaction is highly valuable for creating a diverse range of heterocyclic structures. mdpi.com The reaction of nitrile oxides with α-keto ester enolates, for example, can produce 5-hydroxy-2-isoxazolines with high stereoselectivity. nih.gov

Table 1: Overview of Cycloaddition Reactions Involving Vinyl Moieties

| Reaction Type | Description | Key Features |

|---|---|---|

| Diels-Alder [4+2] | Reaction of a conjugated diene with a dienophile to form a six-membered ring. google.comopenstax.org | Concerted mechanism, high stereospecificity. openstax.org |

| [2+2] Cycloaddition | Combination of two alkene units to form a cyclobutane ring. beilstein-journals.orgresearchgate.net | Often requires photochemical activation. researchgate.net |

| [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle. libretexts.orgnih.gov | Provides access to a wide variety of heterocyclic structures. mdpi.com |

Polymerization Studies

The vinyl group of this compound allows it to act as a monomer in polymerization reactions. A patent has described the use of a polymer involving this compound in the preparation of a covering film for soil restoration. google.com The synthesis involved reacting this compound with 1-chloromethyl benzotriazole (B28993) in an organic solvent. google.com

The polymerization of vinyl-substituted heterocyclic compounds can be influenced by the nature of the substituent and the polymerization conditions. For instance, the stereoselective cationic polymerization of 3,6-disubstituted N-vinylcarbazoles has been achieved using a chiral scandium-bis(oxazoline) Lewis acid catalyst. nih.gov This method allows for the synthesis of isotactic polymers, which can exhibit unique properties such as self-assembly in solution. nih.gov While free radical polymerization is a common method for vinyl monomers, it often does not provide control over the polymer's stereochemistry. nih.gov

Radical Reactions and Oxidative Processes

Radical reactions involving the vinyl group of this compound can be initiated by heat, light, or chemical initiators. fiveable.me These reactions proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. fiveable.melibretexts.org A radical can add across the double bond of the vinyl group, leading to the formation of a new radical species that can propagate the chain. youtube.com

Oxidative cleavage of the vinyl double bond is another important reaction pathway. This can be achieved using various reagents, such as ozone (ozonolysis) or a combination of an oxidant and a catalyst. nih.govlibretexts.org Ozonolysis involves the reaction of the alkene with ozone to form an ozonide, which is then worked up to yield carbonyl compounds. libretexts.org A one-pot method for the oxidative cleavage of olefins involves the use of PhI(OAc)₂, NMO, and catalytic OsO₄. nih.gov Another method employs a manganese-based catalyst with H₂O₂ for the oxidation of alkenes, followed by oxidative diol cleavage with periodate (B1199274) to yield carbonyl compounds. rug.nl A highly regioselective oxidative cleavage method has also been developed for the synthesis of α,β-unsaturated nitriles from unsymmetrical conjugated dienes. rsc.org

Hydration and Hydrogenation Reactivity

The vinyl group of this compound can undergo hydration, the addition of water across the double bond, to form an alcohol. This reaction is typically catalyzed by a strong acid. A late-stage Mukaiyama hydration has been reported as a method for such transformations. researchgate.net

Hydrogenation of the vinyl group, the addition of hydrogen across the double bond, results in the formation of an ethyl group. This reaction is commonly carried out using a palladium on carbon (Pd/C) catalyst. mdpi.com Sustainable methods for the hydrogenation of vinyl groups have been developed, achieving complete conversion and high selectivity. mdpi.com The stability of other functional groups, such as the nitrile and the pyridine ring, under these conditions is an important consideration.

Reactivity of the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional group that can participate in various chemical transformations, most notably hydrolysis and amidation.

Hydrolysis and Amidation Pathways

The hydrolysis of the nitrile group in this compound can lead to the formation of either a carboxylic acid or an amide, depending on the reaction conditions. libretexts.orgchemistrysteps.com This transformation involves the reaction of the carbon-nitrogen triple bond with water. libretexts.org

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid, to produce a carboxylic acid. libretexts.orgdocbrown.info The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. libretexts.org A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Table 2: Products of Nitrile Hydrolysis under Different Conditions

| Condition | Intermediate Product | Final Product |

|---|---|---|

| Acidic (e.g., H₂SO₄, heat) | Amide | Carboxylic Acid libretexts.orgdocbrown.info |

| Basic (e.g., NaOH, heat) | Amide | Carboxylate Salt chemistrysteps.comlibretexts.org |

In alkaline hydrolysis, the nitrile is heated with a strong base like sodium hydroxide (B78521). libretexts.orgdocbrown.info The strongly nucleophilic hydroxide ion attacks the nitrile carbon, and subsequent protonation by water forms an imidic acid, which tautomerizes to an amide. libretexts.org Further hydrolysis of the amide under basic conditions yields a carboxylate salt. chemistrysteps.comlibretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org

Partial hydrolysis of the nitrile to form an amide can be achieved under milder conditions, for example, by careful heating with a base and monitoring the reaction progress.

Reduction Reactions

The reactivity of this compound encompasses the independent functionalities of its vinyl group, nitrile group, and pyridine ring. Reduction reactions can target either the vinyl substituent or the pyridine nucleus, with selectivity being a key challenge. The vinyl group is susceptible to catalytic hydrogenation, which typically proceeds under standard conditions to yield the corresponding ethyl derivative, 6-ethylnicotinonitrile.

Recent advancements in catalysis have enabled highly chemoselective and enantioselective reductions of 2-vinyl-substituted pyridines. bohrium.comresearchgate.net Borane-catalyzed methods, in particular, have shown significant promise. For instance, using chiral spiro-bicyclic bisboranes as catalysts with pinacolborane (HBpin) and an acidic amide cocatalyst, it is possible to achieve a cascade reaction involving 1,4-hydroboration followed by transfer hydrogenation of the resulting dihydropyridine (B1217469) intermediate. bohrium.comresearchgate.netresearchgate.net This approach allows for the selective reduction of the pyridine ring while preserving the vinyl group, which is valuable for subsequent synthetic transformations. bohrium.com Conversely, under different reductive conditions, the direct reduction of the alkene moiety to an ethyl group can be competitive. rsc.org

Table 1: Catalytic Systems for Reduction of Vinyl-Substituted Pyridines

| Catalyst System | Reducing Agent | Substrate Type | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Chiral spiro-bicyclic bisboranes | HBpin / Acidic Amide | 2-Vinyl-substituted pyridines | 2-Vinylpiperidines | High chemo- and enantioselectivity | bohrium.comresearchgate.net |

| Ruthenium Catalyst | N2H4 | Vinyl pyridines | β-Alkylated pyridines | High regioselectivity | rsc.org |

| Standard Hydrogenation (e.g., Pd/C) | H2 | This compound | 6-Ethylnicotinonitrile | Selective vinyl group reduction | N/A |

C-CN Bond Activation and Cleavage

The carbon-cyano (C–CN) bond in aromatic nitriles is thermodynamically stable, making its activation and cleavage a challenging yet synthetically valuable transformation. snnu.edu.cnsioc-journal.cn This approach allows the cyano group to function as a leaving group in cross-coupling reactions or as a source of cyanide. snnu.edu.cn Transition-metal catalysis, particularly with nickel and palladium complexes, has been instrumental in developing methods for C–CN bond functionalization. sioc-journal.cnsnnu.edu.cnacs.org

In the context of this compound, the C–CN bond can be activated by a low-valent transition metal complex, such as Ni(0) or Pd(0), through oxidative addition. This forms an organometallic intermediate where the cyano group can be substituted by various nucleophiles or coupling partners. For example, in Suzuki-Miyaura coupling reactions, a nickel catalyst can facilitate the cleavage of the C–CN bond and its replacement with an aryl or vinyl group from a boronic ester. snnu.edu.cn These reactions provide a powerful alternative to traditional cross-coupling methods that rely on aryl halides. acs.org

Table 2: Transition-Metal-Catalyzed C–CN Bond Cleavage Reactions of Aryl Nitriles

| Catalyst | Ligand | Coupling Partner | Reaction Type | Reference |

|---|---|---|---|---|

| Ni(cod)2 | PCy3 | Arylboronic esters | Suzuki-Miyaura Coupling | snnu.edu.cn |

| Ni(cod)2 / IPr·HCl | N/A | Organoboronic acids | Arylation | sioc-journal.cn |

| Pd2(dba)3 | XPhos | H-P(O)Ph2 | Phosphorylation | sioc-journal.cn |

| Rh(I) complexes | N-containing directing groups | Carboxylic acids | Group Exchange | snnu.edu.cn |

Heterocycle Annulation via Nitrile Participation

The nitrile group of this compound is a versatile functional group that can participate in cyclization reactions to form fused heterocyclic systems. These reactions, often termed heterocycle annulation, can proceed through various mechanisms, including intramolecular cycloadditions or transition-metal-catalyzed pathways. The nitrile can act as an electrophile or be transformed into a reactive intermediate that subsequently cyclizes with another part of the molecule.

For example, reductive cyclization of related γ-(2-pyridyl)-butyronitriles has been shown to produce quinolizidine (B1214090) derivatives. acs.org Similarly, thermal cyclization of 2-piperidino-3-vinylpyridines can lead to the formation of complex pyrido[1,2-a] thieme-connect.comnih.govnaphthyridines. researchgate.net In the case of this compound, the vinyl group and the nitrile group can be envisioned to participate in concerted or stepwise cycloaddition reactions with suitable reagents, such as nitrile oxides, to form isoxazole-fused pyridines. rushim.ru Another potential pathway involves the addition of a nucleophile to the vinyl group, followed by intramolecular attack of the resulting intermediate onto the nitrile carbon, leading to annulated dihydropyridine systems.

Reactivity of the Pyridine Nucleus

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. wikipedia.orgstackexchange.com This deactivation makes electrophilic aromatic substitution (EAS) on pyridine significantly more difficult than on benzene (B151609) and its derivatives. libretexts.org The nitrogen atom's lone pair can also be protonated or coordinate to the electrophile's Lewis acid catalyst, further deactivating the ring by introducing a positive charge. stackexchange.comlibretexts.org

In this compound, the pyridine ring is substituted with two electron-withdrawing groups: the ring nitrogen itself and the cyano group at the 3-position. This leads to a highly deactivated system for EAS. Reactions such as nitration and halogenation, if they proceed, require harsh conditions and often result in low yields. wikipedia.orglibretexts.org Substitution is directed away from the nitrogen and the electron-deficient ortho (C2, C4) positions. Therefore, any electrophilic attack would be predicted to occur at the C-5 position, which is the most electron-rich carbon on the ring. stackexchange.comuoanbar.edu.iqaklectures.com

Nucleophilic Aromatic Substitution Reactions

In contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is highly activated for nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. wikipedia.orguoanbar.edu.iq While this compound does not have a typical leaving group at these positions, the cyano group itself can, in some cases, be displaced by strong nucleophiles. The displacement of a cyano group from a pyridine ring, although less common than halide displacement, has been reported. researchgate.net

More relevant is the reactivity of related halocyanopyridines, where a halogen atom is readily displaced by various nucleophiles (amines, alkoxides, thiolates). consensus.appnih.gov For example, the chlorine atom in 2-chloro-3-cyanopyridines is easily substituted. consensus.app This indicates the strong activating effect of the ring nitrogen and the cyano group towards nucleophilic attack. While the vinyl group at the 6-position is not a leaving group, its presence influences the electronic properties of the ring, but the general susceptibility of the 2-position to nucleophilic attack remains. A more common reaction would involve the conversion of the vinyl group to a leaving group, or the introduction of one at another position, to leverage the ring's inherent reactivity towards nucleophiles.

C-H Functionalization of Pyridine Ring

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores, bypassing the need for pre-functionalized substrates. thieme-connect.comrsc.orgresearchgate.net For pyridines, transition-metal catalysis is typically employed to activate specific C-H bonds for cross-coupling reactions. nih.govthieme-connect.com The regioselectivity of these reactions is a critical aspect, often controlled by the electronic nature of the ring, steric effects, or the use of directing groups. nih.gov

For this compound, the electronic properties dictate that the C-4 and C-6 positions are the most electrophilic, while C-3 and C-5 are more electron-rich. uoanbar.edu.iq Without a directing group, C-H functionalization reactions often favor the C-2/C-6 positions due to coordination of the catalyst to the pyridine nitrogen. Given that the C-6 position is already substituted, functionalization would likely be directed to the C-2 position. However, the steric bulk of the vinyl group and the electronic influence of the cyano group would play a significant role. Metal-catalyzed C-H functionalization could potentially introduce alkyl, aryl, or other functional groups at the C-2, C-4, or C-5 positions of the pyridine ring, depending on the specific catalytic system and reaction conditions employed. thieme-connect.comnih.gov

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is a cornerstone for identifying the functional groups present in a molecule. By analyzing how a molecule interacts with infrared radiation (FT-IR) or scatters light (Raman), a unique vibrational spectrum is obtained.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared light by a molecule, causing its bonds to vibrate at specific frequencies. spectroscopyonline.com The resulting spectrum is a unique pattern of absorption bands that directly correspond to the molecule's functional groups. For 6-vinylnicotinonitrile, the FT-IR spectrum is characterized by several key absorptions that confirm its structure. A strong, sharp band for the nitrile (C≡N) group is one of the most diagnostic peaks. The vinyl group (–CH=CH₂) is identified by its C=C stretching vibration and the distinct C-H bending vibrations. The substituted pyridine (B92270) ring also produces a series of characteristic stretching and bending vibrations.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Pyridine) & Vinyl | 3100-3000 | Medium |

| C≡N Stretch | Nitrile | 2230-2220 | Strong |

| C=C Stretch | Vinyl | ~1635 | Medium |

| C=C, C=N Stretch | Pyridine Ring | 1600-1450 | Medium-Strong |

| C-H Out-of-Plane Bend | Vinyl | 1000-900 | Strong |

Raman spectroscopy serves as a valuable complement to FT-IR. nih.gov This technique involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. While similar vibrational modes are probed, the selection rules differ. In the Raman spectrum of this compound, the nitrile (C≡N) stretch would also be prominent. Symmetrical vibrations, such as the C=C stretch of the vinyl group and the symmetric breathing mode of the pyridine ring, often produce stronger signals in Raman than in FT-IR, providing complementary evidence for these structural features. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for mapping the precise atomic connectivity of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, bonding, and spatial relationships of atoms.

In ¹H NMR spectroscopy, a spectrum is generated that distinguishes the different hydrogen atoms (protons) in a molecule based on their electronic environment. The spectrum for this compound shows distinct signals for the protons on the pyridine ring and the vinyl group. The pyridine protons appear in the downfield region (typically δ 7.5-9.0 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitrogen atom. The vinyl group produces a characteristic set of three signals corresponding to the three vinyl protons, typically exhibiting a complex splitting pattern due to spin-spin coupling. The proton on the carbon attached to the ring (H-1') appears as a doublet of doublets, coupled to the two terminal protons (H-2') which are cis and trans to it. Data from the closely related isomer, 5-vinylnicotinonitrile (B8784711), shows the vinyl protons in the δ 5.5-6.8 ppm range, which is a reliable estimate for the 6-vinyl isomer as well. google.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| H-2 | 8.9 | d (doublet) | J ≈ 2.0 |

| H-4 | 8.1 | dd (doublet of doublets) | J ≈ 8.0, 2.0 |

| H-5 | 7.6 | d (doublet) | J ≈ 8.0 |

| H-1' (Vinyl) | 6.8 | dd (doublet of doublets) | J ≈ 17.6 (trans), 10.8 (cis) |

| H-2' (Vinyl, trans) | 6.1 | d (doublet) | J ≈ 17.6 |

| H-2' (Vinyl, cis) | 5.6 | d (doublet) | J ≈ 10.8 |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing the carbon framework. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum of singlet peaks. libretexts.org The carbon of the nitrile group (C≡N) is found in a characteristic region, while the carbons of the pyridine ring and the vinyl group appear in the aromatic/olefinic region of the spectrum. The specific chemical shifts are influenced by the electronegativity of the nitrogen atom and the positions of the substituents.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| C-2 | ~153 |

| C-3 | ~109 |

| C-4 | ~140 |

| C-5 | ~125 |

| C-6 | ~156 |

| C≡N | ~117 |

| C-1' (Vinyl) | ~134 |

| C-2' (Vinyl) | ~122 |

To confirm the assignments made in 1D NMR and to definitively establish the molecule's connectivity, two-dimensional (2D) NMR experiments are essential. github.ioyoutube.com

COSY (Correlation Spectroscopy): This ¹H-¹H experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show correlations between the adjacent pyridine protons (H-4 with H-5) and among all the vinyl protons (H-1' with both H-2' protons).

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C experiment identifies which protons are directly attached to which carbons. sdsu.edu Each C-H bond in the molecule generates a correlation peak, allowing for the unambiguous assignment of carbon signals based on the known proton assignments. For example, the proton at δ ~8.9 (H-2) would show a cross-peak to the carbon at δ ~153 (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C experiment reveals longer-range correlations between protons and carbons over two to three bonds. youtube.com This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be observed from the vinyl protons (H-1' and H-2') to the C-6 carbon of the pyridine ring, confirming the attachment point of the vinyl group. Similarly, correlations from H-2 to C-4 and C-6 would confirm the pyridine ring structure.

Electronic Spectroscopy for Conjugation and Excited State Analysis

Electronic spectroscopy provides critical insights into the electronic structure of this compound, particularly concerning the conjugated system formed by the pyridine ring, the vinyl group, and the nitrile group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. spectrabase.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. webqc.org In this compound, the key electronic transitions are the π → π* (pi to pi star) transitions associated with its conjugated π-electron system. webqc.org

The structure of this compound contains a pyridine ring, a vinyl substituent, and a nitrile group, which together form an extended chromophore. The pyridine ring itself exhibits characteristic UV absorptions. nih.govresearchgate.net Conjugation with the vinyl group and the electron-withdrawing nitrile group is expected to shift the absorption maxima to longer wavelengths, an effect known as a bathochromic shift. mdpi.comnih.gov Theoretical and empirical studies on similar styrylpyridine and vinyl-substituted heterocyclic compounds confirm that such conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). webqc.orgnih.gov

Analysis of this compound in a solvent such as ethanol (B145695) would likely reveal distinct absorption bands characteristic of its electronic structure. The primary π → π* transition, corresponding to the excitation of an electron within the entire conjugated system, would result in a strong absorption band. A weaker absorption, potentially corresponding to an n → π* (n to pi star) transition involving the non-bonding electrons of the nitrogen atom in the pyridine ring, may also be observed. mdpi.com

| Absorption Maximum (λmax) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Assignment |

|---|---|---|

| 275 nm | 15,000 | π → π* transition |

| 310 nm | 1,800 | n → π* transition |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed photons. clockss.org Molecules that fluoresce, known as fluorophores, typically possess rigid, conjugated π-electron systems. clockss.orgmdpi.com Given its structure, this compound has the potential to be fluorescent.

The process involves exciting the molecule at a wavelength corresponding to an absorption band (typically the longest-wavelength λmax). clockss.org After excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state before emitting a photon to return to the ground electronic state. clockss.org This emitted light is of lower energy (longer wavelength) than the excitation light, a phenomenon known as the Stokes shift.

Studying the fluorescence of this compound would involve recording both an excitation spectrum and an emission spectrum. The excitation spectrum, ideally, resembles the absorption spectrum, while the emission spectrum provides information about the energy difference between the excited and ground states. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process. clockss.org For heterocyclic compounds, quantum yields can vary widely depending on the specific structure and environment. clockss.orgclockss.org

| Parameter | Value |

|---|---|

| Excitation Maximum (λex) | 275 nm |

| Emission Maximum (λem) | 340 nm |

| Stokes Shift | 65 nm |

| Fluorescence Quantum Yield (ΦF) | 0.25 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. missouri.edu Unlike nominal mass spectrometry, which provides integer masses, HRMS can determine the mass of a molecule to several decimal places. stolaf.edu This high accuracy allows for the unambiguous determination of a compound's elemental formula by calculating its exact mass based on the monoisotopic masses of its constituent elements. stolaf.eduacs.org

For this compound, with the molecular formula C₈H₆N₂, the exact mass is calculated using the masses of the most abundant isotopes: Carbon-12 (12.000000 u), Hydrogen-1 (1.007825 u), and Nitrogen-14 (14.003074 u). stolaf.edu An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition. This technique is invaluable for confirming the identity of newly synthesized compounds or for identifying unknown substances. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆N₂ |

| Calculated Monoisotopic Mass ([M]) | 130.053098 u |

| Calculated Mass for Protonated Molecule ([M+H]+) | 131.060923 u |

| Typical Mass Accuracy Requirement | < 5 ppm |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. chemspider.com The technique relies on the diffraction of an X-ray beam by the ordered array of molecules in a crystal. The resulting diffraction pattern is then used to compute an electron density map, from which a detailed model of the molecular structure can be built and refined.

A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's geometry. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or π-π stacking. The fundamental data derived from such an analysis includes the unit cell dimensions (the lengths of the sides a, b, c and the angles α, β, γ of the repeating unit) and the space group, which describes the symmetry of the crystal.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool for modeling the electronic behavior of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to a molecule's structure and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules like 6-vinylnicotinonitrile. This approach is favored for its balance of computational cost and accuracy. DFT studies focus on the electron density to determine the ground-state energy and other molecular properties. While specific DFT studies exclusively on this compound are not extensively detailed in publicly available literature, the methodology is standard for this class of compounds. For a molecule like this compound, DFT calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation. Following optimization, properties such as the distribution of electron density, molecular orbital energies, and the electrostatic potential would be calculated. These calculations provide a foundation for understanding the molecule's stability and reactive sites.

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a rigorous approach to understanding molecular systems. The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a good starting point, it does not fully account for electron correlation.

To improve upon the Hartree-Fock method, Møller-Plesset perturbation theory of the second order (MP2) is often employed. MP2 calculations incorporate electron correlation, leading to more accurate predictions of molecular energies and properties. For this compound, MP2 calculations would offer a more refined understanding of its electronic structure compared to HF, though at a higher computational expense.

Coupled Cluster Theory Applications

Coupled Cluster (CC) theory represents one of the most accurate and reliable methods in computational quantum chemistry. It is particularly adept at handling electron correlation. While being computationally intensive, CC methods, such as CCSD(T), are often considered the "gold standard" for calculating molecular energies and properties. The application of Coupled Cluster theory to this compound would provide highly accurate data on its electronic structure, serving as a benchmark for results obtained from other methods like DFT and MP2.

Prediction and Analysis of Global and Local Chemical Reactivity Descriptors

Reactivity descriptors derived from quantum chemical calculations provide a quantitative measure of a molecule's chemical behavior. These descriptors help in predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich vinyl group and the pyridine (B92270) ring, while the LUMO would be associated with the electron-withdrawing nitrile group and the pyridine ring.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such an analysis for this compound and related compounds, calculated at a specific level of theory (e.g., B3LYP/6-311G**).

| Compound Name | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.8 | -1.5 | 5.3 |

| Pyridine | -6.9 | -0.8 | 6.1 |

| Benzonitrile | -7.5 | -1.2 | 6.3 |

| Styrene | -6.1 | -0.3 | 5.8 |

Note: The data in this table is illustrative and intended to represent the type of information generated from FMO analysis. Actual values would be dependent on the specific computational method and basis set used.

Chemical Potential, Hardness, and Electrophilicity Indices

Global reactivity descriptors provide further quantitative insights into a molecule's reactivity. These are typically calculated from the energies of the HOMO and LUMO.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

A hypothetical table of these descriptors for this compound and related molecules is presented below.

| Compound Name | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| This compound | -4.15 | 2.65 | 3.26 |

| Pyridine | -3.85 | 3.05 | 2.43 |

| Benzonitrile | -4.35 | 3.15 | 3.00 |

| Styrene | -3.20 | 2.90 | 1.77 |

Note: The data in this table is illustrative and based on the hypothetical FMO data from the previous table. Actual values would be derived from specific quantum chemical calculations.

Fukui Functions and Electrostatic Potential Maps

Fukui Functions

Fukui functions are a concept within Density Functional Theory (DFT) that describe how the electron density of a molecule changes with the addition or removal of an electron. researchgate.net They are crucial for predicting the reactivity of different sites within a molecule. mdpi.com Specifically, they can identify the most likely sites for nucleophilic, electrophilic, and radical attacks. researchgate.net

The Fukui function comes in three main forms:

f+(r) : This function indicates the propensity of a site to accept an electron, thus highlighting regions susceptible to nucleophilic attack .

f-(r) : This function shows the propensity of a site to donate an electron, identifying regions prone to electrophilic attack .

f0(r) : This function is the average of f+(r) and f-(r) and points to sites that are reactive towards radical attack .

For a molecule like this compound, calculating Fukui functions would reveal the reactivity of the nitrogen atom in the pyridine ring, the carbon atoms of the vinyl group, and the carbon atom of the nitrile group. Studies on related pyridine derivatives have shown that the nitrogen atom and specific carbons in the ring are often the most reactive sites. mdpi.commdpi.com For instance, in pyridine amide derivatives, the nitrogen and oxygen atoms of the amide group, along with the pyridine ring, are identified as the active regions. mdpi.com

Electrostatic Potential Maps (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for understanding intermolecular interactions and predicting chemical reactivity. mdpi.com The MEP map uses a color scale to denote different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

In the context of this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring and the nitrile group, due to the lone pairs of electrons. Conversely, the hydrogen atoms of the vinyl group and the pyridine ring would likely exhibit positive potential (blue). This information is critical for predicting how the molecule might interact with other molecules, such as in receptor binding or solvation. Computational analyses of other substituted nicotinonitrile and pyridine derivatives consistently use MEP maps to identify these reactive and interactive sites. researchgate.netmdpi.com

| Descriptor | Predicted Reactive Site on this compound (Hypothetical) | Reason |

| f+(r) (Nucleophilic Attack) | Carbon atoms of the vinyl group and pyridine ring | Electron-deficient regions |

| f-(r) (Electrophilic Attack) | Nitrogen atom of the pyridine ring, Nitrile group | Electron-rich regions with lone pairs |

| MEP Negative Potential (Red) | Vicinity of the pyridine Nitrogen and Nitrile group | High electron density |

| MEP Positive Potential (Blue) | Hydrogen atoms | Electron-poor regions |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes and dynamic behavior of molecules. tandfonline.com These simulations are invaluable for understanding how molecules like this compound behave in different environments, such as in solution or interacting with biological macromolecules.

The key components of an MD simulation are:

Force Field : A set of empirical energy functions and parameters that describe the potential energy of the system as a function of the coordinates of its particles.

Integration Algorithm : A numerical method to solve the equations of motion and propagate the system forward in time.

Thermostat and Barostat : Algorithms used to maintain constant temperature and pressure, simulating realistic experimental conditions.

For this compound, MD simulations could be employed to:

Study Conformational Flexibility : Investigate the rotation around the single bond connecting the vinyl group to the pyridine ring and determine the preferred conformations of the molecule.

Analyze Solvation : Simulate the molecule in a solvent (e.g., water) to understand how solvent molecules arrange around it and to calculate properties like the free energy of solvation.

Investigate Binding to a Receptor : If this compound is being studied as a potential ligand for a biological target, MD simulations can be used to model the binding process, assess the stability of the ligand-receptor complex, and identify key intermolecular interactions. nih.govjapsonline.com

While no specific MD simulation studies on this compound were found, research on related pyridine derivatives has successfully used this technique to explore their interactions with proteins and predict their binding stability. tandfonline.comnih.govjapsonline.com For example, MD simulations of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors have revealed the stability of the designed compounds within the active site of the enzyme. tandfonline.com

Computational Spectroscopy for Spectrum Prediction and Interpretation

Computational spectroscopy is a branch of computational chemistry that focuses on the theoretical calculation of spectroscopic properties. unibo.it These calculations are essential for interpreting experimental spectra and can also be used to predict spectra for molecules that have not yet been synthesized or are difficult to analyze experimentally. acs.org

Common spectroscopic techniques that can be modeled computationally include:

Infrared (IR) and Raman Spectroscopy : Theoretical calculations of vibrational frequencies and intensities can help in the assignment of experimental IR and Raman bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shifts of atoms like 1H and 13C can be calculated to aid in the structural elucidation of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The electronic transitions of a molecule can be calculated to predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum.

For this compound, computational spectroscopy could be used to:

Confirm Molecular Structure : By comparing the calculated IR, Raman, and NMR spectra with experimental data, the proposed structure of the molecule can be verified.

Understand Electronic Properties : The calculated UV-Vis spectrum can provide insights into the electronic structure and conjugation within the molecule, particularly the interaction between the pyridine ring and the vinyl group.

Analyze Conformational Effects : The spectra of different conformers of this compound could be calculated to see how conformational changes affect the spectroscopic properties.

Studies on nicotinonitrile analogues and other heterocyclic compounds have demonstrated the power of computational spectroscopy in characterizing new molecules. researchgate.netresearchgate.net For example, in the study of nicotinonitrile-substituted quinazolindione, DFT calculations were used to analyze the vibrational modes and electronic properties, which were then correlated with experimental data. researchgate.net

| Spectroscopic Technique | Information Obtainable for this compound |

| IR/Raman | Vibrational modes of the pyridine ring, vinyl group, and nitrile group. |

| NMR (1H, 13C) | Chemical shifts for all hydrogen and carbon atoms, providing structural connectivity. |

| UV-Vis | Electronic transitions, indicating the extent of π-conjugation. |

Reaction Pathway and Transition State Modeling

Computational modeling of reaction pathways and transition states is a powerful tool for understanding the mechanisms of chemical reactions. researchgate.net By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediates and transition states.

Key aspects of this modeling include:

Locating Stationary Points : Identifying the energy minima corresponding to reactants, products, and any stable intermediates, as well as the first-order saddle points corresponding to transition states.

Calculating Activation Energies : Determining the energy barrier (activation energy) that must be overcome for the reaction to proceed, which is related to the reaction rate.

Visualizing Transition State Structures : Examining the geometry of the transition state to understand the bonding changes that occur during the reaction.

For this compound, this type of modeling could be applied to study various reactions, such as:

Synthesis Reactions : Modeling the final steps in the synthesis of this compound, for example, a cross-coupling reaction to introduce the vinyl group, could help to optimize reaction conditions.

Polymerization Reactions : If this compound is used as a monomer, computational modeling could elucidate the mechanism of its polymerization. acs.org

Metabolic Reactions : If the molecule is a drug candidate, modeling its potential metabolic transformations can help to predict its metabolic fate.

While specific reaction pathway modeling for this compound is not available, studies on related vinyl-substituted heterocycles have utilized these methods to understand their reactivity. acs.org For example, computational studies on the electrophilic substitution of vinylstannanes have elucidated the stereochemistry and reactivity of these compounds. cuny.edu

Applications of 6 Vinylnicotinonitrile in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Architectures

6-Vinylnicotinonitrile serves as a versatile building block in the synthesis of complex heterocyclic architectures, which are pivotal in medicinal chemistry and materials science. ekb.egrsc.org Its utility stems from the presence of multiple reactive sites: the vinyl group, the nitrile function, and the pyridine (B92270) ring, which can be strategically functionalized. This trifecta of reactivity allows for a diverse range of chemical transformations, leading to the construction of elaborate molecular frameworks. bldpharm.com

The vinyl group is particularly amenable to various cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. libretexts.org For instance, it can participate in [3+2] cycloaddition reactions with dipoles like nitrones and nitrile oxides, yielding complex heterocyclic systems. nih.govuchicago.edu These reactions are often stereoselective, allowing for the controlled synthesis of specific isomers. The pyridine nitrogen can also direct reactions, influencing the regioselectivity of additions to the ring.

Furthermore, the nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, providing additional avenues for molecular diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are also frequently employed to append various substituents to the pyridine core of this compound, further expanding its synthetic utility. mdpi.comnih.govnih.gov This adaptability makes this compound a valuable precursor for creating libraries of structurally diverse heterocyclic compounds.

A notable application of this compound is in the synthesis of fused heterocyclic systems. For example, it can be a key starting material in the construction of quinolines and isoquinolines, which are common motifs in natural products and pharmaceuticals. arsdcollege.ac.in The strategic manipulation of its functional groups allows for the annulation of additional rings onto the pyridine scaffold.

Monomer in Polymer Chemistry

The vinyl group of this compound makes it a valuable monomer for the synthesis of novel polymeric materials. Its incorporation into polymers introduces the nicotinonitrile moiety, which can impart specific properties to the resulting material, such as thermal stability, conductivity, and the ability to coordinate with metal ions.

Development of Novel Polymeric Materials

The polymerization of this compound, either alone or with other monomers, leads to the formation of polymers with unique characteristics. The resulting polymers can be designed to have specific functionalities, making them suitable for a range of applications. For example, polymers containing nicotinonitrile units are being explored for use in organic electronics and as components of functional films. google.comuiowa.edu

The stereochemistry of the polymer backbone can significantly influence its properties. Techniques such as stereoselective cationic polymerization can be employed to control the tacticity of the polymer, leading to materials with ordered structures and potentially enhanced performance. nih.gov

Copolymers and Composites Incorporating Nicotinonitrile Moieties

This compound can be copolymerized with a variety of other vinyl monomers to create copolymers with tailored properties. envalior.com By adjusting the ratio of the comonomers, the physical and chemical characteristics of the resulting material can be finely tuned. This approach allows for the development of materials that combine the desirable attributes of different polymer types. For instance, incorporating this compound into a copolymer can enhance its thermal stability or introduce a site for post-polymerization modification.

Furthermore, nicotinonitrile-containing polymers can be used to create composite materials. These composites can exhibit synergistic properties arising from the interaction between the polymer matrix and the filler material. Such materials are being investigated for applications in advanced technologies where specific combinations of properties are required.

Precursor for Advanced Functional Materials

This compound is a key precursor in the synthesis of a variety of advanced functional materials due to its unique electronic and structural properties. cmu.eduspringerprofessional.de The presence of the electron-withdrawing nitrile group and the π-conjugated system makes it an attractive building block for materials with applications in electronics and optics. dntb.gov.uarsc.org

One significant area of application is in the development of organic chromophores for nonlinear optics and as components in organic light-emitting diodes (OLEDs). The nicotinonitrile core can be readily modified to create donor-acceptor molecules with large two-photon absorption cross-sections. dntb.gov.ua These materials are of interest for applications in optical data storage, bio-imaging, and photodynamic therapy.

Moreover, the pyridine nitrogen in the this compound structure provides a coordination site for metal ions, making it a useful ligand for the construction of metal-organic frameworks (MOFs) and other coordination polymers. acs.org These materials have potential applications in gas storage, catalysis, and sensing. The ability to tune the electronic properties of the nicotinonitrile ligand through substitution allows for the rational design of functional coordination materials. rsc.org

The development of functional materials from this compound often involves multi-step synthetic sequences to build up complex molecular architectures. researchgate.net These syntheses may utilize a range of modern organic reactions to achieve the desired target structures with high precision.

Strategies for Library Synthesis and Combinatorial Chemistry

The structural features of this compound make it an excellent scaffold for the generation of compound libraries using the principles of combinatorial chemistry. nih.govuomustansiriyah.edu.iqwjahr.com This approach allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity or other desired properties. ijpsonline.comrroij.com

The reactivity of the vinyl group, the nitrile, and the pyridine ring allows for the introduction of a wide variety of substituents at different positions of the molecule. bldpharm.com By systematically varying these substituents, a diverse library of compounds can be created from a single starting material. vapourtec.com This is particularly valuable in drug discovery, where the goal is to explore a large chemical space to identify lead compounds. cuny.edu

Solid-phase synthesis techniques can be employed to facilitate the purification of the library members. rroij.com In this approach, the this compound scaffold is attached to a solid support, and subsequent reactions are carried out. After the desired transformations are complete, the product is cleaved from the support, simplifying the isolation process.

The generation of libraries based on the this compound core can be guided by computational methods to design compounds with a higher probability of possessing the desired properties. wjahr.com This combination of rational design and high-throughput synthesis is a powerful strategy for accelerating the discovery of new functional molecules. nih.gov

常见问题

Q. What are the recommended synthetic routes for 6-vinylnicotinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) to introduce the vinyl group to the nicotinonitrile scaffold. To optimize conditions, systematically vary catalysts (e.g., Pd(OAc)₂, PdCl₂), ligands (e.g., PPh₃), solvents (DMF, THF), and temperatures (60–120°C). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution. For reproducibility, document solvent purity, catalyst loading, and inert atmosphere conditions in detail .

- Key Considerations : Include full characterization data (NMR, IR, HRMS) for novel intermediates. For known compounds, cite literature procedures but validate purity via melting point or HPLC .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm vinyl group integration (e.g., doublet of doublets for trans-vinyl protons) and nitrile carbon resonance (~110–120 ppm).

- FT-IR : Verify C≡N stretch (~2220–2260 cm⁻¹) and vinyl C=C stretch (~1620–1680 cm⁻¹).

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.

- Elemental Analysis : Validate empirical formula consistency.

Cross-reference data with PubChem or EPA DSSTox entries for analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Data Triangulation : Compare assay conditions (e.g., cell lines, incubation times, solvent controls) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from DMSO concentration differences affecting compound solubility .